Bis(2-fluorobenzoyl) peroxide
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Overview
Description
Peroxide, bis(2-fluorobenzoyl): is an organic peroxide compound with the chemical formula C14H8F2O4 . It is known for its application in various chemical processes, particularly in the field of polymer chemistry. This compound is characterized by the presence of two fluorobenzoyl groups attached to a peroxide linkage, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of peroxide, bis(2-fluorobenzoyl) typically involves the reaction of 2-fluorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2C6H4FCOCl+H2O2+2NaOH→(C6H4FCO)2O2+2NaCl+2H2O
Industrial Production Methods: On an industrial scale, the production of peroxide, bis(2-fluorobenzoyl) involves similar reaction conditions but is optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Peroxide, bis(2-fluorobenzoyl) undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Decomposition: The peroxide bond is relatively weak and can decompose to form free radicals.
Substitution: It can participate in substitution reactions where the fluorobenzoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include organic substrates that can be oxidized, and the reaction is typically carried out under mild conditions.
Decomposition: This reaction can be induced by heat or light, leading to the formation of free radicals.
Substitution: Reagents such as nucleophiles can be used to replace the fluorobenzoyl groups under appropriate conditions.
Major Products Formed:
Oxidation: The major products depend on the substrate being oxidized.
Decomposition: Free radicals and corresponding fluorobenzoyl derivatives.
Substitution: Products with new functional groups replacing the fluorobenzoyl groups.
Scientific Research Applications
Chemistry: Peroxide, bis(2-fluorobenzoyl) is used as a crosslinking agent in the production of silicone rubbers. It helps in forming strong covalent bonds between polymer chains, enhancing the mechanical properties of the material .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s ability to generate free radicals can be utilized in various biochemical assays and research studies.
Industry: In the industrial sector, peroxide, bis(2-fluorobenzoyl) is employed in the manufacturing of polymers and other materials that require crosslinking for improved durability and performance .
Mechanism of Action
The primary mechanism of action for peroxide, bis(2-fluorobenzoyl) involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and crosslinking. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being used.
Comparison with Similar Compounds
- Peroxide, bis(2,4-dichlorobenzoyl)
- Peroxide, bis(p-chlorobenzoyl)
- 2,5-di(t-butyl peroxy) hexane
- t-butyl cumyl peroxide
- Dicumyl peroxide
- Di-t-butyl peroxide
Comparison: Peroxide, bis(2-fluorobenzoyl) is unique due to the presence of fluorine atoms, which can influence its reactivity and stability. Compared to other peroxides like bis(2,4-dichlorobenzoyl) peroxide, it may offer different reactivity profiles and advantages in specific applications, such as enhanced thermal stability or selectivity in certain reactions .
Properties
CAS No. |
634-51-5 |
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Molecular Formula |
C14H8F2O4 |
Molecular Weight |
278.21 g/mol |
IUPAC Name |
(2-fluorobenzoyl) 2-fluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8F2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
FKWNGAKHMLGDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2F)F |
Origin of Product |
United States |
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